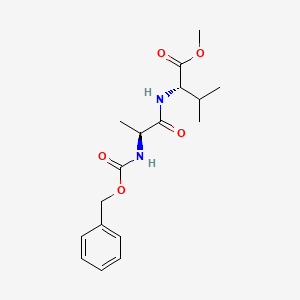

Carbobenzyloxyalanylvaline methyl ester

Beschreibung

Carbobenzyloxyalanylvaline methyl ester is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group on the alanine residue and a methyl ester moiety on the valine carboxyl terminus. This compound is primarily utilized in peptide synthesis as an intermediate, where the Cbz group safeguards the amino functionality during coupling reactions, while the methyl ester enhances solubility and stability in organic solvents. Its structural complexity and functional versatility make it a critical tool in solid-phase peptide synthesis (SPPS) and biochemical studies.

Eigenschaften

Molekularformel |

C17H24N2O5 |

|---|---|

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

methyl (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)14(16(21)23-4)19-15(20)12(3)18-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,22)(H,19,20)/t12-,14-/m0/s1 |

InChI-Schlüssel |

FZQUEJVAHBIFMS-JSGCOSHPSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Carbobenzyloxyalanylvalinmethylester durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Hydrolyse: Carbonsäure und Alkohol.

Aminolyse: Amide.

Reduktion: Alkohol.

Wissenschaftliche Forschungsanwendungen

Carbobenzyloxyalanylvalinmethylester wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen:

Chemie: Als Baustein in der Peptidsynthese und als geschütztes Aminosäurederivat.

Biologie: Bei der Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinfaltung.

Medizin: Als Vorläufer bei der Synthese von Peptid-basierten Medikamenten und Therapeutika.

Industrie: Bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in der organischen Synthese.

Wirkmechanismus

Der Wirkmechanismus von Carbobenzyloxyalanylvalinmethylester beinhaltet seine Rolle als geschütztes Aminosäurederivat. Die Carbobenzyloxy (Cbz)-Gruppe schützt die Aminogruppe während der Peptidsynthese und verhindert unerwünschte Nebenreaktionen. Die Estergruppe kann selektiv hydrolysiert oder reduziert werden, um die entsprechende Carbonsäure oder den Alkohol zu erhalten, was weitere chemische Modifikationen ermöglicht.

Analyse Chemischer Reaktionen

Types of Reactions

Carbobenzyloxyalanylvaline methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Aminolysis: Reaction with amines to form amides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the nucleophile.

Aminolysis: Primary or secondary amines under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Aminolysis: Amides.

Reduction: Alcohol.

Wissenschaftliche Forschungsanwendungen

Carbobenzyloxyalanylvaline methyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and as a protected amino acid derivative.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.

Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of carbobenzyloxyalanylvaline methyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy (Cbz) group protects the amino group during peptide synthesis, preventing unwanted side reactions. The ester group can be selectively hydrolyzed or reduced to yield the corresponding carboxylic acid or alcohol, facilitating further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

While direct experimental data on carbobenzyloxyalanylvaline methyl ester are absent in the provided evidence, comparisons can be drawn to analogous methyl ester-containing compounds in terms of analytical methodologies, structural features, and biochemical roles.

Structural and Functional Analogues

Table 1: Key Methyl Ester-Containing Compounds from Literature

Key Observations:

Analytical Utility : Methyl esters of fatty acids (e.g., palmitic, stearic) and diterpenes (e.g., sandaracopimaric acid) are routinely analyzed via GC-MS or GC-FID due to their volatility and stability . This compound, being a peptide derivative, would require alternative methods like LC-MS or HPLC for characterization, as its larger molecular weight and polarity limit GC compatibility.

Biochemical Roles: Unlike fatty acid methyl esters (lipid biomarkers) or α-keto acid esters (enzyme substrates), this compound serves as a synthetic building block. Its Cbz group facilitates selective deprotection, a feature absent in simpler methyl esters like heptadecanoic acid derivatives .

Stability and Reactivity : Methyl esters in fatty acids enhance stability during storage and analysis , whereas peptide methyl esters (e.g., carbobenzyloxyalanylvaline) are prone to hydrolysis under basic conditions, necessitating careful handling in synthetic workflows.

Contrast with Natural Methyl Esters

Natural methyl esters, such as those in Austrocedrus chilensis resin (e.g., torulosic acid methyl ester, communic acid methyl esters), are biosynthesized for ecological functions like antimicrobial defense . In contrast, this compound is entirely synthetic, designed for controlled peptide elongation without biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.